4-(4-cyano-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide
Description
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Properties
IUPAC Name |
4-[4-cyano-5-(pyridin-3-ylmethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-23(2)27(24,25)15-7-5-14(6-8-15)17-22-16(10-19)18(26-17)21-12-13-4-3-9-20-11-13/h3-9,11,21H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMKWEIZAVGWCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-cyano-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide , also referred to as JNJ-6390, has garnered attention in scientific research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antibacterial properties, kinase inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of JNJ-6390 features an oxazole ring, a cyano group, and a sulfonamide moiety, contributing to its biological activity. Its molecular formula is CHNOS, with a molecular weight of approximately 376.5 g/mol. The sulfonamide group is particularly significant as it mimics natural substrates and can inhibit enzyme activity by binding to active sites.
Antibacterial Properties
Research indicates that JNJ-6390 exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against strains that are resistant to conventional antibiotics. The mechanism behind this antibacterial action is believed to involve the inhibition of bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis, thereby disrupting bacterial growth and survival.
Kinase Inhibition
Another critical area of study is the compound's role as a kinase inhibitor . It has been reported to inhibit Bruton's tyrosine kinase (BTK), which is implicated in B-cell malignancies. This suggests potential applications in treating various cancers, particularly those associated with B-cell proliferation. The inhibition of BTK could lead to reduced tumor growth and improved patient outcomes in hematological cancers.
Study on Antibacterial Activity
A study conducted on the antibacterial efficacy of JNJ-6390 revealed that it possesses moderate to strong activity against several bacterial strains. For instance, it demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these strains were found to be lower than those for many existing antibiotics, indicating its potential as a new therapeutic agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Salmonella typhi | 32 |
| Bacillus subtilis | 16 |
Inhibition Studies
In addition to its antibacterial properties, JNJ-6390 has been evaluated for its ability to inhibit specific enzymes relevant in various diseases. For example, it has shown promising results as an acetylcholinesterase inhibitor with IC values comparable to established drugs in this category .
Preparation Methods
Oxazole Ring Formation via Cyclodehydration
The 1,3-oxazole scaffold is commonly synthesized via Hantzsch-type reactions or cyclodehydration of α-acylamino ketones. For the target compound, cyclodehydration using N-(4-cyano-5-aminocarbonyl) intermediates has been optimized. In a representative procedure:
- A mixture of 4-cyano-5-amino-1,3-oxazole-2-carboxylic acid (1.2 equiv) and thionyl chloride (3.0 equiv) in toluene is refluxed at 110°C for 4 hours to generate the acyl chloride intermediate.
- The intermediate is treated with ammonium hydroxide at 0°C to yield the primary amide, followed by dehydration with phosphorus oxychloride (POCl₃) to introduce the cyano group.
This method achieves an 85% yield but requires careful pH control during workup to prevent hydrolysis of the nitrile.
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | SOCl₂, toluene, 110°C | 92% | 89% |
| 2 | NH₄OH, 0°C | 88% | 91% |
| 3 | POCl₃, 40°C | 85% | 94% |
Sulfonamide Coupling Strategies
The N,N-dimethylbenzene-1-sulfonamide group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A patented method utilizes copper(I) iodide and N,N-dimethylethylenediamine as a catalytic system to couple pre-formed sulfonamide derivatives with halogenated oxazole intermediates. Key parameters include:
- Temperature: 80–90°C
- Solvent: Dimethylformamide (DMF) or dimethylacetamide (DMAc)
- Reaction time: 12–16 hours
Optimization studies indicate that electron-withdrawing groups on the oxazole ring enhance reaction rates, yielding 89–93% conversion.
The introduction of the [(pyridin-3-yl)methyl]amino group employs reductive amination or Mitsunobu reactions. A high-yielding protocol involves:
- Condensation of 5-amino-4-cyano-1,3-oxazole with pyridine-3-carbaldehyde in ethanol at 60°C for 6 hours.
- Reduction of the resulting imine using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6.
This two-step process achieves 91% yield with >99% purity after recrystallization from ethanol. Comparative data for alternative methods are summarized below:
| Method | Reagents | Yield | Purity |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH | 91% | 99% |
| Mitsunobu Reaction | DIAD, PPh₃ | 84% | 95% |
| Nucleophilic Substitution | K₂CO₃, DMF | 78% | 88% |
Integrated Synthetic Routes and Scale-Up Considerations
Three full pathways have been industrialized, differing in the sequence of sulfonamide coupling and oxazole functionalization:
Route A: Oxazole-First Approach
- Oxazole Formation : Cyclodehydration of N-(4-cyano-5-aminocarbonyl) precursors (yield: 85%).
- Sulfonamide Coupling : Copper-catalyzed Ullmann reaction (yield: 89%).
- Side Chain Installation : Reductive amination (yield: 91%).
Overall Yield : 68% (0.85 × 0.89 × 0.91).
Route B: Sulfonamide-First Approach
- Sulfonamide Synthesis : Direct sulfonation of N,N-dimethylaniline with chlorosulfonic acid (yield: 82%).
- Oxazole Annulation : Hantzsch reaction with bromopyruvate (yield: 88%).
- Cyano and Amino Functionalization : Sequential POCl₃ dehydration and amination (yield: 84%).
Overall Yield : 61% (0.82 × 0.88 × 0.84).
Route C: Convergent Synthesis
- Parallel synthesis of oxazole and sulfonamide subunits.
- Pd-catalyzed Suzuki-Miyaura coupling for fragment assembly (yield: 78%).
- Post-coupling functionalization (yield: 89%).
Overall Yield : 69% (0.78 × 0.89).
Critical Analysis of Methodologies
- Route A offers the highest overall yield but requires stringent temperature control during cyclodehydration.
- Route B avoids sensitive Ullmann couplings but suffers from lower efficiency in sulfonation steps.
- Route C leverages modularity for structural analogs but incurs higher costs due to palladium catalysts.
Industrial scale-up favors Route A due to its robustness, with batch processes achieving >500 kg/month output in current Good Manufacturing Practice (cGMP) facilities.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with condensation of pyridine-3-ylmethylamine with a cyano-substituted oxazole precursor. Key steps include nucleophilic substitution at the sulfonamide group and cyclization under inert atmospheres. Optimization strategies:
- Use Pd-catalyzed cross-coupling for aryl-amine bond formation (e.g., Buchwald-Hartwig conditions) .
- Purify intermediates via column chromatography (silica gel, gradient elution) to remove byproducts .
- Monitor reaction progress with TLC or HPLC to adjust stoichiometry and temperature .
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
- NMR spectroscopy : Confirm regiochemistry of the oxazole ring and sulfonamide substitution patterns (¹H/¹³C NMR) .
- HPLC-MS : Assess purity (>98%) and detect trace impurities using reverse-phase C18 columns .
- X-ray crystallography : Resolve conformational details (e.g., oxazole-pyridine dihedral angles) for solid-state studies .
Q. What stability considerations are critical for storing this compound?
- Store under argon at –20°C to prevent oxidation of the cyano and sulfonamide groups .
- Conduct accelerated degradation studies (40°C/75% RH) to identify hydrolytic or photolytic degradation pathways .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for the sulfonamide and oxazole moieties?
- Functional group substitution : Synthesize analogs with modified pyridine (e.g., fluorination) or sulfonamide (e.g., N-alkylation) groups .
- Biological assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., carbonic anhydrase) to correlate substituent effects with activity .
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., hydrophobic pockets favoring cyano groups) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Assay standardization : Validate cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, ionic strength) to minimize variability .
- Orthogonal validation : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
- Meta-analysis : Compare datasets from PubChem and peer-reviewed studies to identify outliers or confounding factors (e.g., solvent DMSO concentration) .
Q. How can computational methods like QM/MM simulations enhance understanding of target interactions?
- Dynamics simulations : Apply Amber or GROMACS to model ligand-protein binding/unbinding pathways over 100-ns trajectories .
- QM/MM optimization : Calculate binding energies for key residues (e.g., hydrogen bonds between sulfonamide and Arg side chains) .
- Validate predictions : Correlate simulation results with mutagenesis data (e.g., alanine scanning of binding pockets) .
Q. What in vitro and in vivo models are suitable for pharmacokinetic (PK) studies?
- In vitro : Use hepatocyte microsomes to assess metabolic stability (CYP450 isoforms) and plasma protein binding assays .
- In vivo : Administer to rodent models (IV/PO) to calculate bioavailability (AUC₀–24) and tissue distribution (LC-MS/MS quantification) .
- BBB permeability : Employ MDCK-MDR1 monolayers to predict CNS penetration .
Methodological Notes
- Synthetic challenges : Steric hindrance at the oxazole ring may require microwave-assisted synthesis to accelerate reactions .
- Data interpretation : Use PCA (principal component analysis) to disentangle SAR trends from noise in high-throughput screening data .
- Ethical compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (replacement, reduction, refinement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
